

# DEHP as a Potential Human Carcinogen: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Diethylhexylphthalate |           |
| Cat. No.:            | B1240538              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny for its potential carcinogenic effects. While evidence from human epidemiological studies remains inconclusive, robust data from rodent bioassays have demonstrated a clear carcinogenic potential, primarily targeting the liver. This technical guide provides a comprehensive overview of the evidence for DEHP's carcinogenicity, delving into the underlying molecular mechanisms, and presenting key quantitative data and experimental methodologies for a scientific audience. The primary mechanism of DEHP-induced hepatocarcinogenesis in rodents is believed to be mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ). However, a growing body of evidence suggests that other pathways, including oxidative stress and potential genotoxic effects, may also play a significant role. Understanding these complex mechanisms is crucial for assessing the potential risk to humans and for the development of safer alternatives.

## **Evidence of Carcinogenicity**

The evidence for DEHP's carcinogenicity is primarily derived from extensive studies in animal models, with human epidemiological data being limited and often confounded by various factors.

## **Evidence from Animal Studies**



Chronic dietary exposure to DEHP has been shown to induce tumors in rodents, particularly in the liver. The National Toxicology Program (NTP) has conducted comprehensive 2-year bioassays in F344 rats and B6C3F1 mice, which provide strong evidence of its carcinogenic activity.[1]

Table 1: Summary of Hepatocellular Neoplasm Incidence in Rodents Exposed to DEHP in a 2-Year Bioassay

| Species/Sex             | Exposure<br>Concentration<br>(ppm) | Incidence of<br>Hepatocellular<br>Carcinoma | Incidence of Hepatocellular Adenoma or Carcinoma (combined) |
|-------------------------|------------------------------------|---------------------------------------------|-------------------------------------------------------------|
| F344 Rats (Male)        | 0 (Control)                        | 1/50 (2%)                                   | 3/50 (6%)                                                   |
| 6,000                   | 5/49 (10%)                         | 12/49 (24%)                                 |                                                             |
| 12,000                  | Not Reported                       | Not Reported                                | _                                                           |
| F344 Rats (Female)      | 0 (Control)                        | 0/50 (0%)                                   | 0/50 (0%)                                                   |
| 6,000                   | 2/49 (4%)                          | 2/49 (4%)                                   |                                                             |
| 12,000                  | 8/50 (16%)                         | 8/50 (16%)                                  |                                                             |
| B6C3F1 Mice (Male)      | 0 (Control)                        | 9/50 (18%)                                  | 14/50 (28%)                                                 |
| 3,000                   | 14/48 (29%)                        | 23/48 (48%)                                 |                                                             |
| 6,000                   | 19/50 (38%)                        | 32/50 (64%)                                 |                                                             |
| B6C3F1 Mice<br>(Female) | 0 (Control)                        | 0/50 (0%)                                   | 1/50 (2%)                                                   |
| 3,000                   | 7/50 (14%)                         | 10/50 (20%)                                 |                                                             |
| 6,000                   | 17/50 (34%)                        | 26/50 (52%)                                 |                                                             |

Source: National Toxicology Program (NTP) Technical Report Series No. 217.[2][3][4]



In addition to liver tumors, long-term exposure to DEHP has also been associated with an increased incidence of pancreatic acinar cell adenomas in male rats and testicular tumors.[5][6] A lifetime exposure study in Sprague-Dawley rats showed significantly increased incidences of both liver and testicular tumors.[6]

#### **Evidence from Human Studies**

Epidemiological studies investigating the link between DEHP exposure and cancer in humans have yielded inconsistent results, and the overall evidence is considered inadequate to establish a causal relationship.[5] Several case-control and cohort studies have explored associations with various cancers, including breast, prostate, and childhood cancers, but have been limited by challenges in exposure assessment and confounding factors.[7][8][9]

Table 2: Selected Human Epidemiological Studies on DEHP Exposure and Cancer Risk



| Cancer<br>Type   | Study<br>Design         | Population                                              | Exposure<br>Assessmen<br>t                                  | Key<br>Findings<br>(Odds<br>Ratio/Hazar<br>d Ratio<br>[95% CI])                                                                                                 | Reference |
|------------------|-------------------------|---------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast<br>Cancer | Cohort Study            | 273,295<br>women in UK<br>Biobank                       | Estimated DEHP exposure from environmenta I monitoring data | Highest quartile of baseline DEHP associated with increased risk of carcinoma in situ (HR: 1.11 [1.00, 1.23]) and benign neoplasm (HR: 1.27 [1.05, 1.54]). [10] | [10]      |
| Breast Cancer    | Nested Case-<br>Control | 1,032 cases, 1,030 controls from the Multiethnic Cohort | Urinary<br>phthalate<br>metabolites                         | Higher risk for women in the 2nd and 3rd tertiles of the ratio of primary to secondary DEHP metabolites (OR: 1.32 [1.04-1.68] and 1.26 [0.96-1.66],             | [11]      |



|                     |                      |                                          |                                                       | respectively).<br>[11]                                                                                                                                 |     |
|---------------------|----------------------|------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Childhood<br>Cancer | Nationwide<br>Cohort | 1,278,685<br>children in<br>Denmark      | Phthalate<br>exposure<br>from filled<br>prescriptions | Childhood phthalate exposure was associated with an increased incidence of osteosarcom a (HR: 2.78 [1.63, 4.75]) and lymphoma (HR: 2.07 [1.36, 3.14]). | [8] |
| Overall<br>Cancer   | Cross-<br>sectional  | 6,147 participants from NHANES 2011-2018 | Urinary<br>DEHP<br>metabolites                        | Significant association between DEHP exposure and increased cancer prevalence (OR > 1.0, p < 0.05).[7]                                                 | [7] |

## **Mechanisms of DEHP-Induced Carcinogenesis**

The carcinogenic effects of DEHP are thought to be mediated through a combination of receptor-mediated and non-receptor-mediated mechanisms.

## Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation







The primary and most well-studied mechanism of DEHP-induced hepatocarcinogenesis in rodents is the activation of PPARα, a nuclear receptor that regulates lipid metabolism.[6] The active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is a potent PPARα agonist. [6]

Activation of PPARα leads to a cascade of events including:

- Peroxisome Proliferation: A hallmark of PPARα activation, leading to an increase in the number and size of peroxisomes in hepatocytes.
- Induction of Fatty Acid-Metabolizing Enzymes: Upregulation of genes involved in the βoxidation of fatty acids.
- Increased Cell Proliferation and Decreased Apoptosis: Altered cell cycle control, leading to a net increase in cell number.[12]

The relevance of this mechanism to humans is a subject of debate, as the expression and activity of PPAR $\alpha$  in human liver are significantly lower than in rodents.[13]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

## Foundational & Exploratory





- 2. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lifelong exposure to di-(2-ethylhexyl)-phthalate induces tumors in liver and testes of Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure to di-2-ethylhexyl phthalate (DEHP) increases the risk of cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication-Associated Phthalate Exposure and Childhood Cancer Incidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RELEVANCE TO PUBLIC HEALTH Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Exposure to di-2-ethylhexyl phthalate and breast neoplasm incidence: A cohort study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 13. Phthalate Exposure and Breast Cancer Incidence: A Danish Nationwide Cohort Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DEHP as a Potential Human Carcinogen: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240538#dehp-as-a-potential-human-carcinogen-evidence-and-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com